molecular formula C11H23NO3S B13874433 n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide

n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide

Cat. No.: B13874433
M. Wt: 249.37 g/mol
InChI Key: BUBBCAMYXJQKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide is an organic compound with the molecular formula C11H23NO3S. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides have a wide range of applications in various fields, including medicine, agriculture, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as follows:

RSO2Cl+R’2NHRSO2NR’2+HCl\text{RSO}_2\text{Cl} + \text{R'}_2\text{NH} \rightarrow \text{RSO}_2\text{NR'}_2 + \text{HCl} RSO2​Cl+R’2​NH→RSO2​NR’2​+HCl

In this case, the sulfonyl chloride used is methanesulfonyl chloride, and the amine is a derivative of cyclohexylamine. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with a similar sulfonyl group but without the cyclohexyl and hydroxyethyl substituents.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the sulfonamide functionality.

    Sulfanilamide: A well-known sulfonamide antibiotic with a different structure but similar functional group.

Uniqueness

N-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl and cyclohexyl groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H23NO3S

Molecular Weight

249.37 g/mol

IUPAC Name

N-[2-[1-(2-hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide

InChI

InChI=1S/C11H23NO3S/c1-16(14,15)12-9-7-11(8-10-13)5-3-2-4-6-11/h12-13H,2-10H2,1H3

InChI Key

BUBBCAMYXJQKGY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC1(CCCCC1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.